
Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of tert-butyl (Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate)-3-amino-3-(2,4-difluorophenyl)propanoate is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Tert-butyl (Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate)-3-amino-3-(2,4-difluorophenyl)propanoate has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) and to inhibit the activity of COX-2, resulting in a reduction in the production of prostaglandins.
Advantages and Limitations for Lab Experiments
Tert-butyl (Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate)-3-amino-3-(2,4-difluorophenyl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It exhibits potent anti-inflammatory and analgesic properties and has been extensively studied in various animal models of inflammation and pain. However, it also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity have not been fully evaluated.
Future Directions
There are several future directions for the research on tert-butyl (Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate)-3-amino-3-(2,4-difluorophenyl)propanoate. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to evaluate its potential side effects and toxicity in animals and humans. It is also important to investigate its potential use as a therapeutic agent for the treatment of various inflammatory disorders. Additionally, it may be useful to investigate its potential use as a research tool for studying the role of COX-2 in inflammation and pain.
Synthesis Methods
Tert-butyl (Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate)-3-amino-3-(2,4-difluorophenyl)propanoate can be synthesized through a multi-step process involving the reaction of tert-butyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate with 2,4-difluorobenzylamine. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate and is carried out in a suitable solvent such as dimethylformamide or tetrahydrofuran.
Scientific Research Applications
Tert-butyl (Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate)-3-amino-3-(2,4-difluorophenyl)propanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent anti-inflammatory and analgesic properties and has been investigated for its potential use as a therapeutic agent for the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
properties
IUPAC Name |
tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)7-11(16)9-5-4-8(14)6-10(9)15/h4-6,11H,7,16H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYIRIJVNJGBKU-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=C(C=C(C=C1)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=C(C=C(C=C1)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

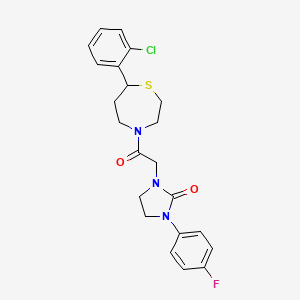
![5-Bromo-2-[2-(2-hydroxyethoxy)ethoxy]benzaldehyde](/img/structure/B2702077.png)
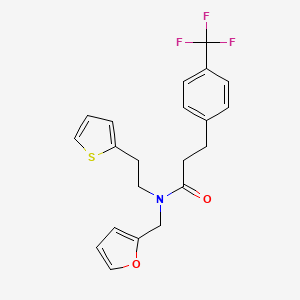

![ethyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2702082.png)
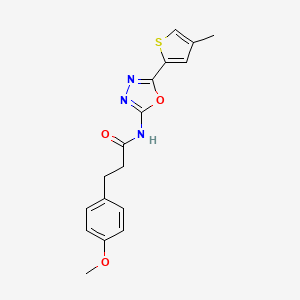
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2702084.png)
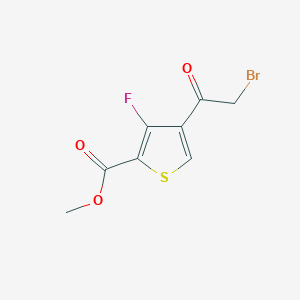
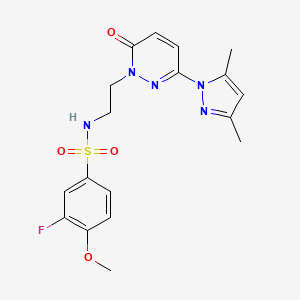
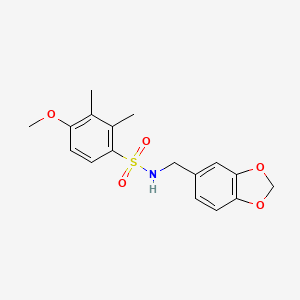

![N-(2-(diethylamino)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2702092.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2702096.png)
![2-Prop-2-enoyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2702097.png)